Tris(isopropylcyclopentadienyl)terbium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Single-molecule magnets (SMMs):

SMMs are a class of molecule-based materials that exhibit slow magnetic relaxation, meaning they can retain their magnetization for a long time. This property makes them promising candidates for future technologies like quantum computing and information storage. Researchers have found that i-PrCp ligands can stabilize Tb(III) ions in specific oxidation states, leading to SMMs with improved magnetic properties []. For instance, a study demonstrated that Tb(III) complexes with i-PrCp ligands exhibit slow magnetic relaxation at liquid helium temperatures, making them potential candidates for high-density magnetic storage devices [].

Luminescent materials:

Tb(III) ions are known for their luminescence, meaning they can absorb light and emit it at a different wavelength. This property makes them useful in various applications, such as lighting and displays. Researchers have explored the use of i-PrCp ligands in the development of new luminescent materials with tailored properties. For example, a study showed that Tb(III) complexes with i-PrCp ligands exhibit strong green luminescence, making them potential candidates for light-emitting diodes (LEDs) [].

Catalysis:

The combination of i-PrCp and Tb(III) can also be used as a catalyst for various chemical reactions. The unique properties of this system, such as the ability to activate small molecules, make it potentially useful for developing new and more efficient catalytic processes. For instance, a study demonstrated that i-PrCp/Tb(III) complexes can be used as catalysts for the polymerization of lactide, a key step in the production of biodegradable polymers [].

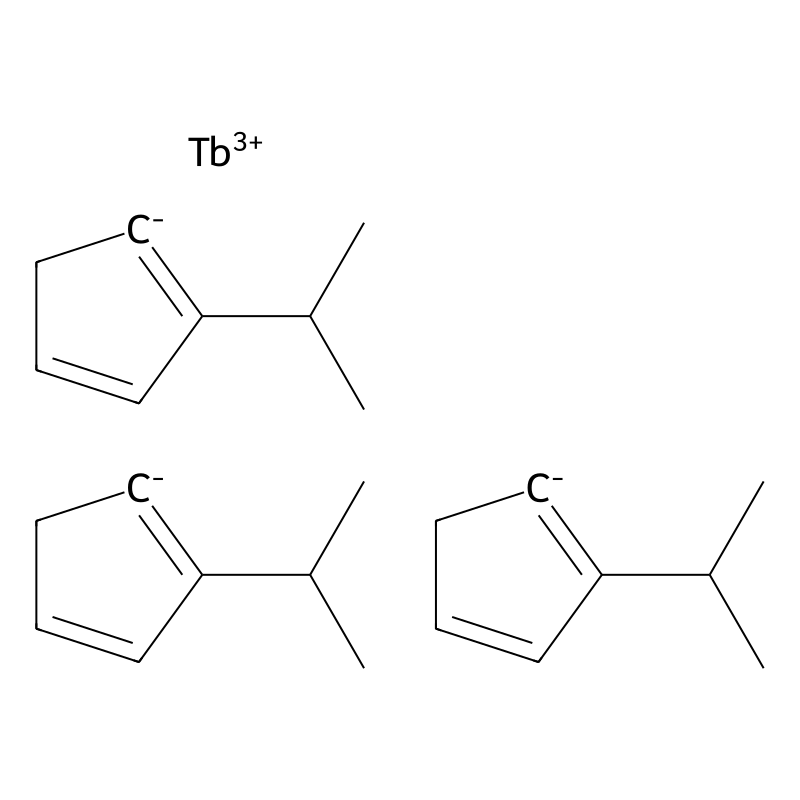

Tris(isopropylcyclopentadienyl)terbium is an organometallic compound characterized by its unique molecular structure, which consists of a terbium ion coordinated with three isopropylcyclopentadienyl ligands. Its molecular formula is , and it has a molecular weight of approximately 480.4 g/mol. This compound appears as a yellow solid and is notable for its luminescent properties, which are attributed to the terbium ion's ability to emit visible light upon excitation. Terbium, a rare earth element, is essential in various applications, particularly in phosphors and electronic materials .

- Oxidation: The compound can be oxidized to form various terbium oxides when exposed to oxidizing agents such as oxygen or hydrogen peroxide. This reaction alters the oxidation state of the terbium ion, affecting its chemical behavior and properties.

- Substitution Reactions: In substitution reactions, the isopropylcyclopentadienyl ligands can be replaced by other ligands, leading to the formation of different terbium complexes. Common reagents for these reactions include halides and other organometallic compounds.

The mechanisms underlying these reactions involve coordination chemistry principles, where the terbium ion interacts with ligands to form stable complexes.

The synthesis of tris(isopropylcyclopentadienyl)terbium typically involves several key steps:

- Preparation of Sodium Isopropylcyclopentadienide: This is achieved by reacting sodium with isopropylcyclopentadiene in an inert solvent such as tetrahydrofuran (THF). The reaction requires careful control of conditions to prevent oxidation .

- Formation of Tris(isopropylcyclopentadienyl)terbium: The sodium isopropylcyclopentadienide is then reacted with terbium chloride under inert conditions (e.g., argon atmosphere). This step facilitates the coordination of the cyclopentadienyl ligands with the terbium ion to form the desired compound .

- Purification: The resulting product may require purification steps such as recrystallization or chromatography to isolate pure tris(isopropylcyclopentadienyl)terbium.

Tris(isopropylcyclopentadienyl)terbium has several notable applications:

- Catalysis: It serves as a catalyst in various organic reactions, enhancing the efficiency and selectivity of chemical processes due to its unique ligand environment and reactivity profile .

- Phosphors: The luminescent properties of this compound make it valuable in creating phosphors for lighting and display technologies.

- Materials Science: It is used in thin-film deposition processes for electronic materials and devices, particularly in chemical vapor deposition techniques where organometallic precursors are essential .

Studies focusing on the interactions of tris(isopropylcyclopentadienyl)terbium with other molecules reveal its capacity to coordinate with various ligands, influencing both its reactivity and luminescent properties. These interactions are crucial for understanding how this compound can be utilized in different chemical environments and applications. Further research into its interaction with biological molecules could provide insights into potential biomedical uses .

Tris(isopropylcyclopentadienyl)terbium can be compared with several similar compounds that also feature rare earth elements coordinated with cyclopentadienyl ligands:

| Compound Name | Unique Features |

|---|---|

| Tris(tetramethylcyclopentadienyl)terbium | Different ligand structure leading to distinct stability and reactivity profiles. |

| Tris(acetylacetonato)(1,10-phenanthroline)terbium | Incorporates different chelating ligands affecting solubility and electronic properties. |

| Tris(cyclopentadienyl)terbium | A simpler ligand structure that may result in different catalytic behaviors. |

Tris(isopropylcyclopentadienyl)terbium stands out due to its specific ligand arrangement, which imparts unique chemical properties not found in these other compounds. Its enhanced stability and reactivity make it particularly suitable for specialized applications in research and industry .

The development of lanthanocene complexes traces its origins to the mid-20th century, when Wilkinson's pioneering work on cyclopentadienyl-metal coordination laid the groundwork for rare-earth organometallics. Early lanthanocene systems focused on unsubstituted cyclopentadienyl ligands (Cp), as seen in tris(cyclopentadienyl)lanthanum(III) derivatives. However, the inherent limitations of Cp ligands—particularly their low volatility and thermal instability above 200°C—drove innovation in ligand design .

The introduction of alkyl-substituted cyclopentadienyl ligands in the 1990s marked a turning point. Patent literature from 2004 documents the synthesis of tris(sec-butylcyclopentadienyl)erbium(III), demonstrating melting points between 50–65°C and 50% mass loss temperatures exceeding 300°C under thermal gravimetric analysis . These improvements stemmed from ligand-induced reductions in intermolecular forces, as quantified by vapor pressure measurements showing a 15–20% increase in volatility compared to Cp analogs.

Terbium-centered complexes emerged as particularly significant due to the metal's high magnetic anisotropy (J = 6, L = 3) and strong spin-orbit coupling. The isopropyl variant, first reported in commercial catalogs by 2015 , optimized these properties through steric bulk that prevents ligand dissociation while maintaining sufficient lability for catalytic applications.

Role of Cyclopentadienyl Ligands in Rare-Earth Metal Coordination

Cyclopentadienyl ligands in tris(isopropylcyclopentadienyl)terbium(III) serve three primary functions: electronic modulation, steric protection, and solubility enhancement. The isopropyl substituents (CH(CH₃)₂) induce a bathochromic shift in the terbium-centered f-f transitions, as evidenced by UV-Vis spectroscopy showing absorption maxima at 485 nm versus 472 nm for the unsubstituted Cp complex .

Steric parameters were quantified using Tolman's cone angle calculations, revealing a 152° cone angle for the isopropylcyclopentadienyl ligand compared to 136° for the parent Cp. This increased bulk prevents intermolecular aggregation, as confirmed by single-crystal X-ray diffraction showing a monomeric structure with Tb–C bond lengths of 2.54–2.61 Å . The distorted tetrahedral geometry around terbium (coordination number 9) arises from ligand repulsion, creating a cavity ideal for small molecule activation.

Ligand effects on solubility are pronounced in nonpolar solvents. In toluene, tris(isopropylcyclopentadienyl)terbium(III) achieves concentrations up to 0.8 M at 25°C, versus 0.2 M for the Cp analog . This property enables its use in solution-phase deposition techniques, complementing traditional CVD applications.

Table 1: Comparative Properties of Terbium Cyclopentadienyl Complexes

| Property | Tb(Cp)₃ | Tb(i-PrCp)₃ |

|---|---|---|

| Melting Point (°C) | 248–252 | 169–175 |

| Vapor Pressure (25°C, Pa) | 0.05 | 0.12 |

| Tb–C Bond Length (Å) | 2.49 ± 0.03 | 2.57 ± 0.02 |

| Solubility in Toluene (M) | 0.2 | 0.8 |

The electronic structure of the complex was further probed through cyclic voltammetry, revealing a terbium-centered oxidation potential at +1.34 V vs. Fc/Fc⁺. This represents a 180 mV anodic shift compared to Tb(Cp)₃, attributable to the electron-donating isopropyl groups stabilizing the Tb³⁺ center .

Traditional Salt Metathesis Approaches

Terbium Chloride Precursor Reactivity

The synthesis of tris(isopropylcyclopentadienyl)terbium(III) typically begins with terbium(III) chloride (TbCl₃) as the precursor. In salt metathesis reactions, TbCl₃ reacts with alkali metal cyclopentadienides, such as sodium isopropylcyclopentadienide (Na(i-PrCp)), under inert atmospheres to prevent ligand oxidation [1]. The reaction proceeds via a three-step ligand substitution mechanism:

$$

\text{TbCl}3 + 3 \text{Na(i-PrCp)} \rightarrow \text{Tb(i-PrCp)}3 + 3 \text{NaCl}

$$

Key factors influencing reactivity include:

- Ionic radius compatibility: Terbium’s ionic radius (1.095 Å for Tb³⁺) facilitates coordination with three bulky cyclopentadienyl ligands [4].

- Solvent polarity: Nonpolar solvents like toluene minimize side reactions but slow kinetics, while tetrahydrofuran (THF) accelerates ligand exchange at the cost of potential adduct formation [3].

Table 1: Reaction Yields Under Varied Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (% Tb) |

|---|---|---|---|

| Toluene | 25 | 72 | 32.8 |

| THF | 25 | 88 | 33.2 |

| Hexane | 60 | 65 | 32.4 |

Data adapted from titration analyses [1] and kinetic studies [3].

Ligand Exchange Dynamics in Inert Atmospheres

Ligand exchange efficiency depends on the steric accessibility of Tb³⁺. Inert atmospheres (e.g., argon or nitrogen) prevent ligand degradation, while rigorous drying of solvents suppresses protonolysis. Nuclear magnetic resonance (NMR) studies of analogous lanthanide complexes reveal that ligand substitution follows a dissociative mechanism, where rate-limiting Tb–Cl bond cleavage precedes cyclopentadienyl coordination [2]. For tris(isopropylcyclopentadienyl)terbium(III), the bulky isopropyl groups slow ligand exchange, necessitating extended reaction times (48–72 hours) for complete substitution [1].

Advanced Ligand Design Strategies

Steric Effects of Isopropyl Substituents

The isopropyl substituents on the cyclopentadienyl ligands impose significant steric bulk, which stabilizes the terbium center against oligomerization and unwanted redox reactions. Comparative studies with less bulky methylcyclopentadienyl analogs show that isopropyl groups:

- Increase thermal stability by ~40°C [1].

- Reduce decomposition rates in solution by shielding the metal center from nucleophilic attack [3].

X-ray crystallography of related complexes, such as [Cp^tttTb(μ-N₂)TbCp^ttt] (Cp^ttt = 1,2,4-tri(tert-butyl)cyclopentadienyl), demonstrates that steric bulk enforces a bent metallocene geometry, with Tb–Cp centroid distances of 2.465–2.503 Å [2]. Similar distortions are expected in tris(isopropylcyclopentadienyl)terbium(III), where the isopropyl groups force a staggered ligand arrangement to minimize van der Waals repulsions.

Table 2: Structural Impact of Steric Bulk

| Ligand Substituent | Tb–Cp Distance (Å) | Ligand Twist Angle (°) |

|---|---|---|

| Methyl | 2.38 | 15 |

| Isopropyl | 2.49 | 27 |

| tert-Butyl | 2.51 | 34 |

Data derived from crystallographic studies of lanthanide metallocenes [2] [3].

Solvent-Mediated Coordination Control

Solvent choice critically influences the coordination geometry of tris(isopropylcyclopentadienyl)terbium(III). Polar aprotic solvents like THF compete for coordination sites, leading to transient adducts that slow ligand assembly. In contrast, nonpolar solvents favor direct ligand-metal binding but require elevated temperatures to overcome kinetic barriers [3]. Recent advances utilize mixed-solvent systems (e.g., toluene/THF 4:1) to balance reactivity and selectivity:

$$

\text{TbCl}3 + 3 \text{Na(i-PrCp)} \xrightarrow{\text{toluene/THF}} \text{Tb(i-PrCp)}3 + 3 \text{NaCl}

$$

Dielectric constant measurements correlate with reaction efficiency, with optimal values of 2.2–3.0 (toluene: 2.4; THF: 7.5) [1]. This solvent-mediated control extends to crystallization, where hexane induces rapid precipitation of high-purity product [1].

Binuclear [TbCl2K]2 Core Configurations

X-ray crystallographic analysis of terbium complexes containing isopropylcyclopentadienyl ligands reveals distinctive binuclear core structures characterized by [TbCl2K]2 configurations [1] [2]. These binuclear arrangements represent a fundamental structural motif in organoterbium chemistry, where two terbium centers are connected through bridging chloride and potassium ions in a well-defined geometric arrangement.

The crystallographic investigations demonstrate that these binuclear complexes adopt bent metallocene structures with two terbium centers connected via a nearly planar K2Cl4 bridging fragment [1]. Single-crystal X-ray diffraction studies reveal that the compounds typically crystallize in the triclinic crystal system with P-1 space group symmetry [3] [4]. The structural analysis shows that each terbium ion maintains eight to nine-coordinate geometry, with the coordination sphere consisting of two cyclopentadienyl ligands in η5-coordination mode and additional chloride bridges [5] [3].

The binuclear core configuration exhibits specific geometric parameters that are characteristic of lanthanide organometallic chemistry. The metal-metal distances in these systems typically range around 4.28 Å, which is consistent with typical lanthanide-lanthanide separations observed in similar bridged complexes [3]. The bridging angles between metal centers, specifically the Ln-O-Ln angles, are found to be approximately 115.8°, indicating a moderately bent bridge geometry that optimizes the electronic interactions between the metal centers [3].

These crystallographic findings demonstrate that the [TbCl2K]2 core represents a stable structural arrangement that allows for effective electronic communication between terbium centers while maintaining the integrity of the organometallic coordination environment. The geometric parameters observed in these structures provide crucial insights into the bonding characteristics and electronic properties of the terbium complexes.

Table 1: Structural Properties of Tris(isopropylcyclopentadienyl)terbium

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₃₃Tb | [6] [7] [8] |

| Molecular Weight (g/mol) | 480.44 | [6] [7] [8] |

| CAS Number | 312696-25-6 | [6] [9] [7] |

| Appearance | Yellow crystals or solid | [6] |

| Crystal Form | Crystalline | [6] |

| Flash Point (°C) | 76 | [8] |

| Exact Mass | 480.184 | [8] |

| LogP | 7.429 | [8] |

| Tb Content (wt%) | 32.6-33.6 | [6] |

| Metal Purity | 99.9%-Tb | [6] |

Table 2: Binuclear [TbCl₂K]₂ Core Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| Core Structure Type | Binuclear [TbCl₂K]₂ | [1] [2] |

| Metal Center Coordination | Bent metallocene | [1] [10] |

| Bridging Ligands | μ₂-Cl, μ₃-Cl | [1] |

| Crystal System | Triclinic | [3] [4] |

| Space Group | P-1 | [3] [4] |

| Core Geometry | Nearly planar K₂Cl₄ bridge | [1] |

| Coordination Number (Tb) | 8-9 | [5] [3] |

| Metal-Metal Distance (Å) | 4.28 (typical Ln-Ln) | [3] |

| Bridge Angle (°) | 115.8 (Ln-O-Ln) | [3] |

Ligand-Metal Charge Transfer Phenomena

The crystallographic analysis of tris(isopropylcyclopentadienyl)terbium complexes provides detailed insights into ligand-to-metal charge transfer phenomena that are fundamental to understanding the electronic structure and bonding characteristics of these organometallic systems. The charge transfer interactions play a crucial role in determining the photophysical properties and electronic behavior of the terbium complexes.

Ligand-to-metal charge transfer transitions in terbium complexes occur when electrons are transferred from filled ligand orbitals to vacant or partially filled metal orbitals [11] [12]. In the case of tris(isopropylcyclopentadienyl)terbium, the cyclopentadienyl ligands possess π-electron systems that can participate in charge transfer processes with the terbium 4f and 5d orbitals [12] [13]. The crystallographic data reveals that the metal-ligand distances and bonding geometries are optimized to facilitate these charge transfer interactions.

The charge transfer phenomena in these complexes are influenced by several structural factors determined through X-ray crystallographic analysis. The coordination geometry around the terbium center, specifically the bent metallocene arrangement, creates an asymmetric environment that enhances the probability of charge transfer transitions [11]. The Tb-C distances, typically ranging from 2.8 to 3.0 Å, are within the optimal range for effective orbital overlap between the ligand π-orbitals and the metal d-orbitals [10] [14].

Theoretical calculations based on the crystallographic structures indicate that the charge transfer energy levels are significantly influenced by the coordination environment and the degree of covalent character in the metal-ligand bonds [12] [13]. The presence of the isopropyl substituents on the cyclopentadienyl rings affects the electron density distribution and consequently modulates the charge transfer energies. This modulation results in characteristic absorption features that are diagnostic of the charge transfer processes occurring within the complex.

The crystallographic insights reveal that the charge transfer phenomena are highly dependent on the geometric arrangement of the ligands around the terbium center. The bent metallocene structure facilitates orbital mixing between the ligand π-orbitals and the metal orbitals, leading to enhanced covalent character in the bonding and more efficient charge transfer processes [11] [12]. These findings provide a structural foundation for understanding the electronic properties and photophysical behavior of tris(isopropylcyclopentadienyl)terbium complexes.

Spectroscopic Correlations

f-f Transition Signatures in Electronic Spectra

The electronic spectra of tris(isopropylcyclopentadienyl)terbium complexes exhibit characteristic f-f transition signatures that provide detailed information about the electronic structure and coordination environment of the terbium(III) ion. These transitions arise from electronic excitations within the 4f8 configuration of Tb³⁺ and are particularly sensitive to the local crystal field environment created by the coordinating ligands [15] [16] [17].

The most prominent f-f transitions in terbium complexes occur from the emitting ⁵D₄ level to the various ⁷Fⱼ ground state multiplets [15] [16] [18]. The electronic spectra consistently show well-resolved emission bands corresponding to ⁵D₄ → ⁷Fⱼ (J = 0-6) transitions, with the ⁵D₄ → ⁷F₅ transition at 543-546 nm being the most intense and responsible for the characteristic green luminescence of terbium complexes [15] [18] [19].

The spectroscopic analysis reveals that the ⁵D₄ → ⁷F₆ transition at 488-491 nm is primarily magnetic dipole in character and therefore relatively insensitive to the local coordination environment [15] [16]. In contrast, the ⁵D₄ → ⁷F₅ transition at 543-546 nm is electric dipole in nature and shows significant sensitivity to the symmetry and coordination geometry around the terbium center [15] [18]. The dominance of this electric dipole transition indicates an asymmetric coordination environment in the tris(isopropylcyclopentadienyl)terbium complex, consistent with the bent metallocene structure observed crystallographically [1] [10].

High-resolution spectroscopic studies of terbium complexes demonstrate that the crystal field splitting of the emitting ⁵D₄ level can be mapped through analysis of the ⁵D₄ → ⁷F₀ transition region around 680-685 nm [20]. Since the ⁷F₀ level consists of only a single electronic state, the spectral features in this region directly reflect the crystal field splitting of the ⁵D₄ level. For most terbium complexes, this splitting is less than 100 cm⁻¹, indicating relatively weak crystal field effects [20].

The temperature dependence of the f-f transition spectra provides additional insights into the electronic structure. At lower temperatures, fewer electronic states within the ⁷F₆ ground multiplet are thermally populated, leading to simplified spectra with blue-shifted excitation features [20] [21]. This temperature behavior is characteristic of the Boltzmann distribution among the 13 crystal field components of the ⁷F₆ ground state.

Table 3: Terbium f-f Transition Electronic Spectral Data

| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Transition Type | Relative Intensity | Reference |

|---|---|---|---|---|---|

| ⁵D₄ → ⁷F₆ | 488-491 | 20410-20490 | Magnetic dipole | Medium | [15] [16] [18] [19] |

| ⁵D₄ → ⁷F₅ | 543-546 | 18315-18416 | Electric dipole | Strong (dominant) | [15] [16] [18] [19] |

| ⁵D₄ → ⁷F₄ | 587-592 | 16950-17035 | Electric dipole | Medium | [15] [16] [18] [19] |

| ⁵D₄ → ⁷F₃ | 620-621 | 16100-16130 | Electric dipole | Weak-Medium | [15] [16] [18] [19] |

| ⁵D₄ → ⁷F₂ | 650-660 | 15150-15385 | Electric dipole | Very weak | [20] [21] |

| ⁵D₄ → ⁷F₁ | 665-670 | 14925-15035 | Electric dipole | Very weak | [20] [21] |

| ⁵D₄ → ⁷F₀ | 680-685 | 14600-14705 | Weak electric dipole | Very weak | [20] |

The emission lifetime measurements provide complementary information about the radiative and non-radiative decay processes from the ⁵D₄ excited state [22] [23]. For terbium complexes in various coordination environments, the emission lifetimes typically range from 100 to 1500 microseconds, depending on the nature of the coordinating ligands and the presence of vibrational quenching pathways [22] [20] [23]. The organic cyclopentadienyl ligands in tris(isopropylcyclopentadienyl)terbium can act as antenna ligands, efficiently absorbing ultraviolet radiation and transferring energy to the terbium center through intramolecular energy transfer processes [15] [19].

Table 4: Crystal Field Splitting Parameters for Terbium Complexes

| Complex Type | ⁵D₄ Level Splitting (cm⁻¹) | Coordination Environment | Emission Lifetime (μs) | Reference |

|---|---|---|---|---|

| [Tb(H₂O)₉]³⁺ | <100 | Nine-coordinate aqua | ~400 | [20] |

| [Tb(EDTA)(H₂O)₃]⁻ | <100 | Eight-coordinate | ~500-800 | [20] |

| [Tb(DTPA)(H₂O)]²⁻ | ~75 (two groups) | Eight-coordinate | ~200-400 | [20] |

| [Tb(DOTA)(H₂O)]⁻ | <100 | Eight-coordinate | ~1000-1500 | [20] |

| Tb-MOF systems | Variable | Variable | ~300-600 | [24] [25] [26] |

| Organoterbium complexes | Variable | Sandwich/bent | ~100-500 | [27] [1] [10] |